L-PROLINE-N-FMOC (13C5,15N) chemical structure and properties
L-PROLINE-N-FMOC (13C5,15N) chemical structure and properties
Topic: Advanced Characterization and Application of Uniformly Labeled Fmoc-L-Proline (¹³C₅, ¹⁵N) Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Peptide Chemists, and Pharmacologists[1]
Executive Summary
Fmoc-L-Proline-¹³C₅,¹⁵N is a high-fidelity isotopic precursor used primarily in the synthesis of labeled peptides for Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry (MS).[1] Unlike standard amino acids, the unique cyclic structure of proline—a secondary amine—imposes distinct steric and electronic constraints during Solid-Phase Peptide Synthesis (SPPS).[1] Furthermore, its lack of an amide proton renders it "invisible" in standard ¹H-¹⁵N HSQC spectra, making the ¹³C/¹⁵N enrichment critical for alternative assignment strategies (e.g., ¹³C-detected methods).[1]
This guide provides a rigorous technical breakdown of the molecule’s architecture, optimized synthesis protocols to mitigate difficult coupling kinetics, and its specific utility in resolving protein backbone dynamics.
Part 1: Chemical Architecture & Physicochemical Properties
The molecule consists of an L-Proline core where all five carbon atoms are replaced by Carbon-13 (¹³C) and the single nitrogen atom is replaced by Nitrogen-15 (¹⁵N).[1][2][3] This core is N-terminally protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which ensures solubility in organic solvents (DMF, DCM) and stability during the SPPS elongation cycle.[1]
Structural Visualization
The following diagram illustrates the modular composition of the reagent. Note the distinction between the "Silent" protecting group (removed during synthesis) and the "Active" isotopic payload (incorporated into the biomolecule).[1]
Figure 1: Modular breakdown of Fmoc-L-Proline-¹³C₅,¹⁵N. The Fmoc group provides temporary protection, while the ¹³C/¹⁵N labeled proline ring serves as the permanent NMR/MS reporter.
Quantitative Specifications
| Property | Value / Specification | Notes |
| Formula | C₂₀H₁₉NO₄ (Labeled) | ¹³C₅ H₁₉ ¹⁵N O₄ |
| Molecular Weight | 343.33 g/mol | +6 Da shift vs. unlabeled (337.[1]37) |
| Appearance | White to off-white powder | Hygroscopic; store desiccated.[1] |
| Isotopic Purity | ≥ 98% ¹³C, ≥ 98% ¹⁵N | Critical to prevent isotope dilution artifacts.[1] |
| Chiral Purity | ≥ 99.5% L-isomer | D-isomer impurities disrupt secondary structure (helices).[1] |
| Solubility | Soluble in DMF, DCM, MeOH | Insoluble in water/ether. |
| Melting Point | ~117–118 °C | Similar to unlabeled standard.[1] |
Part 2: Solid-Phase Peptide Synthesis (SPPS) Integration
Proline is unique among the 20 canonical amino acids because its side chain cyclizes back onto the backbone nitrogen, forming a secondary amine .[1] This creates significant steric hindrance, making the coupling of the next amino acid onto a proline residue (and the coupling of proline itself) kinetically slower than primary amines.
Optimized Coupling Protocol
Expert Insight: Standard carbodiimide coupling (DIC/HOBt) is often insufficient for labeled proline, leading to deletion sequences.[1] We recommend using aminium/uronium salts (HATU) for enhanced reactivity.[1]
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM (30 min) then wash with DMF.[1][4]
-
Deprotection: Remove previous Fmoc using 20% Piperidine in DMF (2 x 10 min). Crucial: Wash thoroughly (5x DMF) to remove all piperidine.[1]
-
Activation (Pre-mix):
-
Coupling: Agitate for 45–60 minutes . (Standard AA is 30 min; Proline requires extended time).[1]
-
Monitoring:
-
Capping: Acetylate unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
SPPS Logic Diagram
Figure 2: SPPS workflow highlighting the specific requirements for Proline coupling, including the use of HATU and non-standard colorimetric tests.
Part 3: Advanced NMR Applications
The ¹³C₅,¹⁵N labeling pattern is essential for overcoming the "Proline Problem" in biomolecular NMR.
The "Invisible" Residue
In standard ¹H-¹⁵N HSQC experiments, which detect the amide proton (H-N) correlation, Proline is invisible because it lacks an amide proton.[1] It breaks the sequential connectivity "walk" during backbone assignment.[1]
Solution: ¹³C-Detected Experiments
Uniform labeling allows researchers to bypass the proton limitation using carbon-detect experiments or specific triple-resonance techniques:
-
HN(CA)CO / HN(CO)CA: Bridges the gap across the proline residue by correlating the amide nitrogen of residue (i) with the alpha-carbon of Proline (i-1).[1]
-
¹³C-Start Experiments (CON): Direct detection of the Carbonyl (C') and Nitrogen (N) correlation. This is only possible with ¹³C/¹⁵N enrichment.[1]
-
Cis-Trans Isomerization: The ¹³C chemical shifts (specifically Cβ and Cγ) are highly sensitive to the cis/trans state of the peptide bond Xaa-Pro, allowing for the quantification of isomerization populations in folding studies.
Part 4: Quality Assurance & Handling
To maintain the integrity of this high-value reagent:
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Storage: Store at -20°C or lower. Allow the bottle to equilibrate to room temperature before opening to prevent condensation. Water initiates hydrolysis of the Fmoc group.[1]
-
Isotopic Dilution: Never return unused powder to the stock bottle. Trace contamination with unlabeled amino acids will ruin quantitative MS or NMR experiments.[1]
-
Safety: Fmoc-Proline is generally low toxicity but acts as an irritant.[1] Standard PPE (gloves, goggles) is required.[1]
References
-
Cambridge Isotope Laboratories. (2024).[1] L-Proline-N-Fmoc (13C5, 15N) Specification Sheet. Retrieved from
-
Sigma-Aldrich (Merck). (2024).[1] Fmoc-Pro-OH-13C5,15N Product Analysis. Retrieved from
-
Chan, W. C., & White, P. D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard text for SPPS protocols).
-
Sattler, M., et al. (1999).[1][5] "A novel NMR experiment for the sequential assignment of proline residues in 13C/15N-labeled proteins." Journal of Biomolecular NMR, 13(4), 381-385.[1] Link
-
Aapptec. (2024).[1] Guide to Solid Phase Peptide Synthesis: Coupling Reagents and Protocols. Retrieved from
Sources
- 1. Fmoc-Pro-OH | C20H19NO4 | CID 688135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isotope.com [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. A novel NMR experiment for the sequential assignment of proline residues and proline stretches in 13C/15N-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
